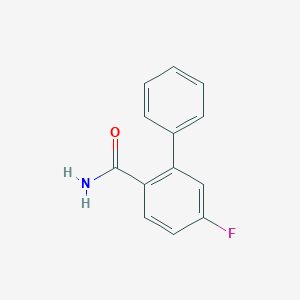

5-Fluorobiphenyl-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDIIXKEALZMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluorobiphenyl 2 Carboxamide and Its Analogues

Strategic Approaches to Biphenyl (B1667301) Core Construction

The formation of the biphenyl scaffold is a cornerstone in the synthesis of this class of compounds. Transition metal-catalyzed cross-coupling reactions are the most prominent methods employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, making it a staple for constructing biphenyl structures. libretexts.orgmdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The versatility of the Suzuki-Miyaura reaction allows for the use of a wide range of functionalized starting materials, which is crucial for the synthesis of complex molecules like 5-Fluorobiphenyl-2-carboxamide and its analogues. rsc.orgacs.org

The general scheme for the Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, and base can significantly impact the reaction's efficiency and yield. Common palladium sources include palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.orgacs.orgnih.gov The use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. rsc.org

In the context of synthesizing fluorinated biphenyls, the Suzuki-Miyaura reaction has been successfully employed. For instance, fluorinated aminobiphenyl derivatives have been prepared by reacting 4-chloroaniline (B138754) with a fluorinated phenylboronic acid in the presence of a palladium catalyst. rsc.org Similarly, various fluorinated biphenyl compounds have been synthesized via the Suzuki-Miyaura cross-coupling of tetrafluoroiodobenzene with different arylboronic acids. rsc.org A general procedure for synthesizing fluorinated biphenyls involves reacting a bromo-difluorobenzene derivative with an arylboronic acid using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a dioxane/water mixture at elevated temperatures. acs.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide | Organoboron Compound | Catalyst/Ligand | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 43-83% | nih.govmdpi.com |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Not specified | scielo.org.mx |

| 1-Bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/water | Not specified | acs.org |

| 4-Chloroaniline | Fluorinated phenyl boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/water or DMF | Not specified | rsc.org |

| (2-Bromophenyl)diphenylarsine | Aryl boronic acids | Not specified | Not specified | Not specified | 80-99% | rsc.org |

Alternative Transition Metal-Catalyzed Coupling Techniques

While palladium catalysis is dominant, other transition metals and coupling strategies have also been explored for biphenyl synthesis. These alternatives can offer advantages in terms of cost, reactivity, and functional group tolerance. illinois.edu

Hiyama Coupling: This reaction couples organosilanes with organic halides and is catalyzed by transition metals, often palladium. mdpi.com It is a valuable alternative to the Suzuki coupling. mdpi.com

Negishi Coupling: This method utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. nih.gov The Negishi coupling is known for its high chemo- and regioselectivity. nih.gov

Stille Coupling: The Stille reaction involves the coupling of organostannanes with aryl halides or pseudohalides, catalyzed by palladium. rsc.org It is recognized for its high functional group tolerance and broad scope. rsc.org

Ligand-Free Palladium Catalysis: In some cases, palladium-catalyzed Suzuki reactions can be performed without the need for phosphine ligands, which can simplify the reaction setup and reduce costs. rsc.org These reactions are often carried out in aqueous media. rsc.org

Regioselective Synthesis of Fluoro-substituted Biphenyl Intermediates

The precise placement of the fluorine atom on the biphenyl core is critical for the desired properties of the final compound. Therefore, regioselective synthetic methods are of paramount importance.

One approach to achieve regioselectivity is through the careful selection of starting materials with pre-defined substitution patterns that will direct the coupling reaction to the desired positions. For example, the synthesis of 3,4-dichloro-2-amino-5-fluorobiphenyl has been achieved through a diazotization reaction of 3,4-dichloroaniline (B118046) followed by a coupling reaction with 4-fluoroaniline. google.com

Another strategy involves the regioselective functionalization of a pre-formed biphenyl or a polyhalogenated precursor. Bromine-lithium exchange reactions on polybrominated biphenyls can be highly regioselective, allowing for the introduction of various substituents at specific positions. beilstein-journals.org This method relies on the differential reactivity of bromine atoms based on their electronic and steric environment. beilstein-journals.org

Furthermore, directed ortho-metalation, where a functional group on one of the aryl rings directs the deprotonation and subsequent functionalization of the ortho-position, is a powerful tool for regioselective synthesis. researchgate.net The choice of the directing group and the metalating agent (often a strong lithium base) is crucial for the success of this strategy. researchgate.net

Carboxamide Formation Pathways and Optimizations

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the reaction of a carboxylic acid or its derivative with an amine.

Amidation Reactions for Carboxamide Linkage Formation

The formation of the carboxamide linkage is a fundamental transformation in organic synthesis. The most common method involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium salt-based reagents like HATU and HBTU. The Schotten-Baumann reaction, which uses an acyl chloride or anhydride (B1165640) with an amine in the presence of a base, is another classic method for amide synthesis.

In the synthesis of analogues, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine. nih.govmdpi.com This highlights the utility of the acyl chloride method for forming the carboxamide bond. nih.govmdpi.com Direct amidation of carboxylic acids with amines can also be catalyzed by boric acid derivatives. organic-chemistry.org

Advanced Methodologies in Carboxamide Synthesis (e.g., Microwave-Assisted)

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. thieme-connect.comresearchgate.net This technique has been successfully used for the synthesis of various carboxamides. For example, a series of 1,2,4-triazole-3-carboxamides were prepared from the corresponding esters and amines under microwave conditions in toluene, achieving good yields in a short time. researchgate.net Similarly, microwave-assisted synthesis has been employed for the preparation of julolidine-9-carboxamide derivatives and aryl propyl acridone-4-carboxamides. ingentaconnect.comacs.org The three-component condensation of 3-amino-1,2,4-triazoles, aromatic aldehydes, and acetoacetamides under microwave irradiation provides a rapid and efficient route to dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamides. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Carboxamide Synthesis

| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Tricyclic pyrrole-2-carboxamides synthesis | Longer reaction times, lower average yield (60%) | Shorter reaction times (3-7.5 min), higher average yield (69%) | thieme-connect.com |

| 1,2,4-Triazole-3-carboxamides synthesis | Days to hours | Minutes to seconds | researchgate.net |

| 7-Aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamides synthesis | Not specified | 5 minutes at 120 °C, high yields | acs.org |

Controlled Fluorination Strategies in Biphenyl Systems

The introduction of fluorine into biphenyl scaffolds is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties. tandfonline.com Controlled fluorination requires precise methods to ensure regioselectivity and efficiency.

The selective synthesis of fluorinated biphenyls can be achieved through two primary approaches: direct fluorination of a pre-formed biphenyl system or construction of the biphenyl ring using a fluorinated precursor.

One of the most prevalent methods for constructing fluorinated biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This palladium-catalyzed reaction involves coupling a fluorinated aryl halide with an arylboronic acid or vice versa. rsc.org The versatility of this method allows for the introduction of fluorine at specific positions by selecting the appropriately fluorinated starting material. For instance, the reaction of 1-bromo-3,4-difluorobenzene with various arylboronic acids yields difluorinated biphenyl compounds with excellent yields. nih.gov The reactivity of aryl halides in these couplings follows the order I > Br > Cl > F, which allows for selective reactions where a fluorine atom remains intact on one ring while a more reactive halogen on the other participates in the coupling. rsc.org

Modern methods have emerged for the direct C-H fluorination of arenes, representing a more atom-economical approach. beilstein-journals.org These techniques can utilize electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), often in conjunction with a metal catalyst. organic-chemistry.org Another advanced strategy involves organic photoredox catalysis, which enables the direct C-H fluorination of aromatic compounds, including biphenyls, under mild conditions using [¹⁸F]F⁻ salts, a method particularly relevant for synthesizing PET radiotracers. nih.gov Other specialized methods include gas-solid fluorination with agents like elemental fluorine (F₂) and the use of aryne intermediates. colab.wsacademie-sciences.fr

Table 1: Comparison of Selective Fluorination Strategies for Biphenyl Systems

| Method | Description | Key Reagents | Advantages | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a fluorinated aryl halide with an arylboronic acid. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), fluorinated aryl halide/boronic acid. | High yields, excellent functional group tolerance, predictable regioselectivity. | nih.gov, rsc.org |

| Direct C-H Fluorination | Direct substitution of a C-H bond with a fluorine atom. | Electrophilic "F⁺" sources (e.g., Selectfluor), metal catalysts (e.g., Pd, Ru), or photoredox catalysts. | Atom economy, avoids pre-functionalization of substrates. | beilstein-journals.org, organic-chemistry.org |

| Photoredox Catalysis | Utilizes visible light to catalyze C-H fluorination. | Organic photosensitizer, [¹⁸F]F⁻ salts. | Mild reaction conditions, suitable for late-stage fluorination and radiolabeling. | nih.gov |

| Aryne Chemistry | Formation of a fluorinated biphenyl via the reaction of a benzyne (B1209423) intermediate. | Strong base, aryl lithium reagents. | Access to specific substitution patterns. | colab.ws |

The presence of fluorine atoms significantly influences the synthetic pathways and chemical reactivity of biphenyl systems. chimia.ch Fluorine's high electronegativity alters the electronic properties of the aromatic ring, which can affect reaction outcomes. tandfonline.com

In synthetic design, the robust nature of the C-F bond means it is often incorporated early in a synthetic sequence using a fluorinated building block. nih.gov During cross-coupling reactions, the low reactivity of C-F bonds compared to other C-halogen bonds allows for selective transformations. For example, a molecule containing both a fluorine and a bromine atom on an aryl ring will preferentially undergo coupling at the C-Br bond. rsc.org

Fluorine substitution can also impact the reactivity of adjacent functional groups. The electron-withdrawing nature of fluorine can decrease the basicity of nearby amino groups or alter the acidity of carboxylic acids, which in turn affects their reactivity and biological interactions. tandfonline.com This electronic perturbation can also influence the regioselectivity of further electrophilic aromatic substitution reactions on the biphenyl core. While fluorine itself is an ortho-, para-director, its strong inductive effect can deactivate the ring towards substitution.

Furthermore, fluorine can exert steric and conformational effects. chimia.ch Although its van der Waals radius is only slightly larger than that of hydrogen, its electronic effects can lead to significant changes in molecular conformation and interactions, which can be a controlling factor in asymmetric synthesis. chimia.ch In some instances, fluorine substitution can even enable reactions that are difficult with non-fluorinated analogues by modifying the stability and reactivity of reaction intermediates. rsc.org

Derivatization and Structural Modification Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery. Derivatization can occur at the terminal aryl ring, the carboxamide functional group, or through isosteric replacements.

The terminal (non-fluorinated) aryl ring of the biphenyl scaffold is a prime location for structural modification to tune the molecule's properties. The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose, as a wide variety of commercially available or synthetically accessible substituted arylboronic acids can be used. nih.gov

Researchers have systematically introduced a range of substituents onto this terminal ring to probe their effects on biological activity. These modifications can alter the steric bulk, lipophilicity, and electronic properties of the entire molecule. For example, studies on biphenyl carboxylate-based compounds have shown that introducing bulky lipophilic groups (such as tert-butyl) or smaller substituents can significantly impact receptor activation and selectivity. nih.gov Similarly, the introduction of polar groups like methoxy (B1213986) or nitro moieties has been used to create libraries of diverse biphenyl compounds for various applications. nih.gov

Table 2: Examples of Terminal Aryl Ring Modifications via Suzuki-Miyaura Coupling

| Fluorinated Precursor | Arylboronic Acid | Resulting Biphenyl Substituent | Reference(s) |

|---|---|---|---|

| 1-bromo-3,4-difluorobenzene | 4'-(tert-butyl)phenylboronic acid | 4'-(tert-butyl) | nih.gov |

| 1-bromo-3,4-difluorobenzene | 4'-acetylphenylboronic acid | 4'-acetyl | nih.gov |

| 1-bromo-3,4-difluorobenzene | 3'-nitrophenylboronic acid | 3'-nitro | nih.gov |

| 2-iodo-4-nitrofluorobenzene | Phenylboronic acid | 2'-bromo-5-nitro (via subsequent steps) | rsc.org |

Beyond the terminal ring, the this compound scaffold offers multiple handles for further chemical diversification. The carboxamide group itself is a key site for modification. The parent biphenyl-2-carboxylic acid, the precursor to the carboxamide, can be synthesized and then coupled with a variety of amines to generate a library of N-substituted carboxamides. walshmedicalmedia.comgoogle.com This approach allows for the introduction of diverse chemical functionalities, including alkyl chains, rings, and other pharmacophoric groups, at the nitrogen atom. nih.gov

Furthermore, the amide N-H bond can be subjected to reactions such as alkylation. rsc.org Another synthetic strategy involves the cyclisation of biphenyl-2-carboxamides under specific conditions to form polycyclic structures like phenanthridones, significantly altering the core scaffold. rsc.org The aromatic rings, if activated appropriately, can undergo further electrophilic substitution, although the directing effects of the existing fluorine and carboxamide groups must be considered. The diversification of the scaffold is crucial in medicinal chemistry for optimizing a compound's interaction with its biological target. acs.orgfrontiersin.org

Isosteric replacement of the carboxamide group is a widely used strategy in medicinal chemistry to improve metabolic stability, enhance oral bioavailability, and modulate physicochemical properties while retaining biological activity. drughunter.comnih.gov The amide bond is susceptible to enzymatic cleavage, and replacing it with a more robust group can lead to superior drug candidates. nih.gov

A variety of functional groups can serve as bioisosteres for the carboxamide moiety. Heterocyclic rings are among the most common replacements because they can mimic the hydrogen bonding capabilities and spatial arrangement of the amide group. drughunter.com

Common Heterocyclic Bioisosteres for the Carboxamide Group:

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered rings are frequently used as amide surrogates. They can mimic the planarity and dipole moment of an amide while offering improved metabolic stability. nih.govsci-hub.sersc.org

Triazoles: The 1,2,3-triazole moiety, often synthesized via "click chemistry," is another effective amide bioisostere. nih.gov

Tetrazoles: While more commonly used as a carboxylic acid isostere, tetrazoles can also be incorporated into structures to replace amide functionalities. nih.govacs.org

Table 3: Selected Bioisosteres for the Carboxamide Moiety

| Bioisostere Class | Example Structure | Key Features | Reference(s) |

|---|---|---|---|

| Heterocycles | 1,2,4-Oxadiazole | Mimics planarity and dipole moment; metabolically stable. | sci-hub.se, nih.gov |

| 1,2,3-Triazole | Accessible via click chemistry; acts as a rigid amide surrogate. | nih.gov | |

| Non-Classical Isosteres | Fluoroalkene | Can replicate the geometry and electronic properties of the peptide bond. | chinesechemsoc.org |

| Thioamide | Alters H-bond donor/acceptor properties; longer C=S bond. | hyphadiscovery.com | |

| Acyl Sulfonamide | Acidic NH; different geometry and electronic profile. | hyphadiscovery.com |

Mechanistic Investigations of this compound Synthesis Pathways

The synthesis of this compound and its analogues typically relies on robust cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent example. libretexts.org Mechanistic investigations into these pathways are crucial for optimizing reaction conditions and understanding the formation of potential byproducts. These studies often combine experimental techniques, such as kinetic analysis and intermediate trapping, with computational modeling to map out the energetic landscape of the reaction.

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific intermediates and transition states in the synthesis of a substituted biphenyl like this compound are influenced by the nature of the reactants, ligands, and additives.

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. For the synthesis of this compound, this would involve the reaction of a suitably protected 2-halobenzamide with a Pd(0) species. The nature of the phosphine ligands on the palladium catalyst can influence the rate and efficiency of this step. Computational studies have suggested that for some systems, a coordinatively unsaturated 12-electron PdL1 complex may be involved in the oxidative addition transition state. chemrxiv.org

Transmetalation: Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation with a boronic acid or its derivative. In the synthesis of this compound, this would likely involve the reaction of the arylpalladium(II) intermediate with 5-fluorophenylboronic acid. The mechanism of transmetalation can be complex and is often the rate-determining step. It is generally accepted to proceed through a bridged intermediate involving the palladium center, the halide, and the boron species, facilitated by a base. libretexts.org Kinetic isotope effect studies have been instrumental in providing experimental validation for the transition structures involved in this step. chemrxiv.org

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond of the biphenyl and regenerates the palladium(0) catalyst. The stability and geometry of this intermediate are critical for an efficient reaction. For sterically hindered biphenyls, this step can be challenging.

Computational Insights: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the intricate details of these reaction pathways. nih.govresearchgate.net For instance, computational studies on related biphenyl systems have helped to rationalize regioselectivity by comparing the energies of different transition state structures (ortho-, meta-, and para-selective). nih.govresearchgate.net These studies can reveal subtle electronic and steric effects that govern the reaction outcome. In the context of this compound synthesis, DFT could be used to model the transition states for the key steps, providing insights into the role of the fluorine and carboxamide substituents in influencing the reaction energetics.

| Reaction Step | Key Intermediates/Transition States | Influencing Factors |

| Oxidative Addition | Arylpalladium(II) halide complex | Nature of halogen, phosphine ligands |

| Transmetalation | Bridged palladium-boron species | Base, boronic acid reactivity |

| Reductive Elimination | Diarylpalladium(II) complex | Steric hindrance, ligand properties |

Table 1: Key Mechanistic Steps and Influencing Factors in the Suzuki-Miyaura Synthesis of this compound.

The primary stereochemical consideration in the synthesis of many substituted biphenyls, including analogues of this compound, is the phenomenon of atropisomerism. nih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond, in this case, the bond connecting the two phenyl rings. chiralpedia.com

Atropisomerism in Biphenyl Systems: The presence of bulky substituents in the ortho positions of the biphenyl core can restrict rotation, leading to the existence of stable, isolable enantiomers. chiralpedia.comslideshare.net For this compound itself, the substituents (fluorine at C5, carboxamide at C2) are not in positions that would typically lead to stable atropisomers at room temperature. However, analogues with additional or bulkier groups at the ortho positions (C2', C6, C6') could exhibit this form of chirality. nih.gov

The stability of atropisomers is determined by the rotational energy barrier. If this barrier is high enough (typically > 23 kcal/mol), the atropisomers can be separated and may exhibit different biological activities. uc.ptresearchgate.net The synthesis of such compounds may lead to a racemic mixture of atropisomers, which could then be resolved, or an asymmetric synthesis could be employed to favor the formation of one atropisomer over the other.

While this compound is not expected to be atropisomeric, the principles of stereoselective synthesis are highly relevant for its more complex analogues. The development of stereoselective methods allows for the controlled synthesis of single atropisomers, which is crucial for studying their distinct properties.

| Stereochemical Feature | Description | Relevance to this compound & Analogues |

| Atropisomerism | Chirality arising from hindered rotation around the biphenyl C-C bond. | Unlikely for the parent compound, but possible for analogues with bulky ortho-substituents. |

| Enantioselective Synthesis | Methods to produce a single enantiomer (atropisomer) in excess. | Important for the synthesis of chiral analogues to study structure-activity relationships. |

Table 2: Stereochemical Considerations in the Synthesis of this compound and its Analogues.

Advanced Spectroscopic and Structural Characterization of 5 Fluorobiphenyl 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. studypug.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net For derivatives of 5-Fluorobiphenyl-2-carboxamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. savemyexams.comlibretexts.org The spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and signal splitting (spin-spin coupling). studypug.com

In a typical ¹H NMR spectrum of this compound, the protons on the two aromatic rings would appear in the downfield region, generally between δ 6.5 and 8.0 ppm. studypug.com The exact chemical shifts and coupling patterns are influenced by the substituents on each ring—the fluorine atom and the carboxamide group. The protons on the fluorinated ring are expected to exhibit coupling to the ¹⁹F nucleus, resulting in additional splitting of their signals. The protons on the second phenyl ring will be influenced by the electron-withdrawing nature and anisotropic effects of the carboxamide group. Due to the restricted rotation around the biphenyl (B1667301) linkage and the presence of multiple, distinct proton environments, these aromatic signals often present as complex, overlapping multiplets. masterorganicchemistry.com

The two protons of the primary amide (-CONH₂) typically appear as two broad singlets, or one combined broad singlet, due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange. Their chemical shift is variable and can be influenced by solvent, concentration, and temperature.

The number of signals in the spectrum indicates the number of chemically non-equivalent sets of protons in the molecule. libretexts.orgmasterorganicchemistry.com For substituted derivatives, each unique proton environment will produce a distinct signal, with its chemical shift and multiplicity providing clues to its position relative to other functional groups. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets (m) |

| Amide Protons (-NH₂) | 5.5 - 7.5 | Broad Singlet (br s) |

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to characterize the carbon framework of a molecule. researchgate.net For this compound, the ¹³C NMR spectrum would reveal distinct signals for the carbonyl, aromatic, and substituent-bearing carbons.

The carbonyl carbon of the carboxamide group is expected to resonate at the downfield end of the spectrum, typically in the range of δ 165–175 ppm. The twelve aromatic carbons would appear between δ 110 and 145 ppm. The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), resulting in a distinct doublet, and its chemical shift will be significantly influenced by the fluorine's high electronegativity. rsc.org Carbons at the ortho and meta positions to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. rsc.org The quaternary carbons, including the two carbons forming the biphenyl linkage and the carbon attached to the carboxamide group, can also be identified, often by their lower intensity.

The total number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments, providing valuable information about the molecule's symmetry. For complex derivatives, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

| Carbonyl Carbon (C=O) | 165 - 175 | Singlet (s) |

| Aromatic Carbon (C-F) | 155 - 165 | Doublet (d), large ¹JCF |

| Aromatic Carbons (C-H, C-C) | 115 - 145 | Singlets (s) or small doublets (d) from C-F coupling |

Fluorine (¹⁹F) NMR is an exceptionally sensitive technique for analyzing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govsigmaaldrich.com This wide range makes the ¹⁹F chemical shift highly sensitive to subtle changes in the local electronic environment. casc4de.eu

For this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the fluorine atom on the biphenyl core. The precise chemical shift of this signal provides a unique probe of the molecular structure. rsc.org Changes in substitution on either aromatic ring, alterations in the conformation, or intermolecular interactions (e.g., hydrogen bonding involving the carboxamide group) would lead to measurable changes in the fluorine resonance. beilstein-journals.org This sensitivity makes ¹⁹F NMR a valuable tool for studying structure-activity relationships and monitoring chemical transformations in fluorinated biphenyl systems. nih.govmdpi.com

Furthermore, the coupling between the fluorine nucleus and nearby protons (¹H) and carbons (¹³C) can be observed in their respective spectra, providing definitive evidence for the location of the fluorine atom within the molecular framework. rsc.orgnih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Fluorine (C-F) | -110 to -120 | Multiplet (m) due to coupling with aromatic protons |

Note: Chemical shifts are relative to a standard like CFCl₃. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, allowing these methods to serve as powerful tools for qualitative analysis and structural confirmation. uci.edu

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. uci.edu The resulting spectrum is a molecular "fingerprint," with specific peaks corresponding to the vibrational frequencies of different chemical bonds and functional groups. uci.edunicoletcz.cz

For this compound, the FT-IR spectrum would display several characteristic absorption bands confirming its structure:

N-H Stretching: The primary amide group (-CONH₂) will show two distinct, medium-intensity peaks in the 3200-3600 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. core.ac.uk

C=O Stretching (Amide I): A very strong and sharp absorption peak is expected between 1650 and 1800 cm⁻¹, characteristic of the carbonyl group in an amide. core.ac.ukspectroscopyonline.com

N-H Bending (Amide II): A strong band typically appears around 1600-1640 cm⁻¹ due to N-H bending.

Aromatic C=C Stretching: Multiple peaks of variable intensity will be observed in the 1450-1600 cm⁻¹ region, indicative of the biphenyl rings.

C-F Stretching: A strong, characteristic absorption for the carbon-fluorine bond is expected in the 1100-1300 cm⁻¹ range. unito.it

Table 4: Key FT-IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3200 - 3600 | Medium, often two peaks |

| Carboxylic Acid (if present as impurity) | O-H Stretch | 2500 - 3500 | Broad |

| Carbonyl (Amide I) | C=O Stretch | 1650 - 1800 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Fluorinated Aromatic | C-F Stretch | 1100 - 1300 | Strong |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. anton-paar.comnih.gov It is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or inactive in an IR spectrum. spectroscopyonline.com This makes it an excellent tool for characterizing the carbon skeleton of aromatic systems. mdpi.com

In the analysis of this compound, Raman spectroscopy would be effective for:

Molecular Fingerprinting: Like FT-IR, a Raman spectrum provides a unique fingerprint of a molecule, which can be used for identification by comparison with a spectral database. anton-paar.com

Characterizing Aromatic Rings: The symmetric "ring-breathing" modes of the biphenyl system, which involve the expansion and contraction of the rings, typically produce very strong and sharp Raman signals.

Probing the C-F Bond: The C-F stretching vibration also gives rise to a characteristic Raman signal.

Reaction Monitoring: The non-invasive nature of Raman spectroscopy allows for in-situ monitoring of chemical reactions, such as the synthesis or modification of the carboxamide derivative. anton-paar.com

While the C=O stretch is observable in Raman spectra, it is generally less intense than in FT-IR. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence of structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur are directly related to the electronic structure of the molecule, particularly the extent of conjugation. In molecules with extensive conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller, resulting in absorption at longer wavelengths.

For biphenyl derivatives, the electronic spectrum is influenced by the degree of conjugation between the two phenyl rings. The substitution pattern and the nature of the substituents play a crucial role in determining the planarity of the molecule and, consequently, the electronic communication between the rings. In this compound, the fluorine atom and the carboxamide group can modulate the electronic properties and the conjugation pattern.

Studies on related structures, such as substituted coumarins, have shown that these compounds exhibit significant absorption in the UV-Vis region. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to both the solvent and the nature of the substituents. researchgate.net For instance, electron-donating groups can cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups may induce a hypsochromic (blue) shift. The presence of chromophores, the light-absorbing parts of a molecule, is best documented by UV-Visible spectroscopy. msu.edu Conjugation generally shifts the absorption maxima to longer wavelengths, making it a key structural feature identified by this technique. msu.edu

Table 1: Representative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound/Derivative Type | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Coumarin Derivatives | Ethyl Acetate (B1210297) | 200-550 | Not specified | researchgate.net |

| Boron-Chelated Complexes | Not specified | 526, 560, 613 | Not specified | researchgate.net |

This table is illustrative and based on data for structurally related or conceptually similar compounds to demonstrate the type of information obtained from UV-Vis spectroscopy.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of the amide bond, loss of the fluorine atom, and fragmentation of the biphenyl core would be expected fragmentation pathways, providing clear evidence for the connectivity of the molecule.

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of this compound, LC-MS/MS would be employed in various applications, such as monitoring its synthesis, identifying impurities, or studying its metabolic fate in biological systems. The use of a C18 column, a common reversed-phase column, would be suitable for the separation of this relatively nonpolar compound. scispace.com A UV-Vis detector can be used in conjunction with the mass spectrometer to provide additional data. scispace.com The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, which provides a high degree of selectivity and structural information.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Similar to LC-MS, it combines the separation power of chromatography with the detection capabilities of mass spectrometry.

While this compound itself may have limited volatility, GC-MS could be used to analyze any volatile byproducts from its synthesis or degradation products. For instance, if the compound undergoes thermal decomposition, GC-MS would be the ideal technique to separate and identify the resulting volatile fragments. The fragmentation patterns observed in the electron ionization (EI) mass spectra would provide detailed structural information about these products.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, dihedral angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation.

For this compound, an SC-XRD analysis would reveal the precise geometry of the molecule, including the planarity of the biphenyl system and the orientation of the carboxamide group. This information is crucial for understanding the structure-property relationships of the compound.

The SC-XRD experiment would first determine the crystal system and space group of the this compound crystal. The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the crystal. This information is fundamental to the complete structural solution.

A detailed analysis of the SC-XRD data would provide a wealth of structural parameters.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical this compound Crystal

| Parameter | Description | Expected Value/Range |

|---|---|---|

| Crystal System | The basic symmetry of the unit cell. | e.g., Monoclinic |

| Space Group | The detailed symmetry of the crystal. | e.g., P2₁/c |

| C-F Bond Length | The distance between the carbon and fluorine atoms. | ~1.35 Å |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.23 Å |

| C-N Bond Length | The length of the amide C-N bond. | ~1.33 Å |

| Biphenyl Dihedral Angle | The angle between the two phenyl rings. | Variable, dependent on packing |

| Intermolecular Interactions | Non-covalent interactions in the crystal. | Hydrogen bonding (N-H···O), π-π stacking |

This table is a hypothetical representation of the type of data that would be obtained from an SC-XRD analysis of this compound.

The bond distances and angles would confirm the expected covalent structure of the molecule. The dihedral angle between the two phenyl rings is of particular interest, as it dictates the extent of π-conjugation. A smaller dihedral angle implies greater planarity and more effective conjugation.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the amide group (N-H···O) and potential π-π stacking between the biphenyl systems, is crucial for understanding the crystal packing and the resulting solid-state properties of the material. These interactions govern properties like melting point, solubility, and polymorphism.

Computational and Theoretical Chemistry Investigations of 5 Fluorobiphenyl 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. ripublication.comdut.ac.za For 5-Fluorobiphenyl-2-carboxamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key structural parameters. ajchem-a.com These parameters include the bond lengths between atoms (e.g., C-C, C-N, C-F, C=O), the bond angles, and the dihedral angles, which describe the rotation around single bonds, particularly the angle between the two phenyl rings. ajchem-a.comresearchgate.net The planarity or twist between the phenyl rings is a critical aspect of the molecule's conformation.

DFT also provides insights into the electronic properties of the molecule. dut.ac.zaaps.org By calculating the total energy, dipole moment, and the distribution of electron density, researchers can understand the molecule's polarity and how it might interact with other molecules. mdpi.com

Table 1: Representative Optimized Geometrical Parameters (Hypothetical for this compound based on similar structures)

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Lengths (Å) | C-F | ~1.35 |

| C=O | ~1.23 | |

| C-N (amide) | ~1.36 | |

| C-C (biphenyl link) | ~1.49 | |

| Bond Angles (°) | C-C-F | ~118-120 |

| O=C-N | ~122 | |

| Dihedral Angle (°) | Phenyl-Phenyl | ~30-50 |

Note: These are typical values for similar organic molecules and would need to be specifically calculated for this compound.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. ajchem-a.com Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to refine the geometry optimization obtained from DFT and to calculate more precise electronic energies and wavefunctions. mdpi.com These methods are computationally more intensive than DFT but can be valuable for benchmarking and for systems where DFT may not be as accurate. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.comajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity. ajchem-a.com For this compound, analysis of the HOMO and LUMO would indicate which parts of the molecule are most likely to be involved in chemical reactions.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.dewolfram.com It maps the electrostatic potential onto a constant electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). ajchem-a.comresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the fluorine atom, while positive potential might be located around the amide hydrogen. uni-muenchen.decognizure.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These are example values and would need to be calculated.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. icm.edu.pl For this compound, NBO analysis could quantify the strength of the C-F, C=O, and N-H bonds and identify any significant intramolecular charge transfer. researchgate.neticm.edu.pl

Natural Population Analysis (NPA) is a method derived from NBO theory to calculate the distribution of electronic charge among the atoms in a molecule. researchgate.netwisc.edu This provides atomic charges that are generally considered more reliable than those from other methods like Mulliken population analysis. researchgate.net The NPA charges for this compound would indicate the extent of charge separation due to the electronegative fluorine, oxygen, and nitrogen atoms. researchgate.net

Molecular Modeling and Simulation Approaches for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netfrontiersin.org By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom, providing a detailed view of the molecule's conformational changes and flexibility. researchgate.netnih.gov

For this compound, an MD simulation would reveal how the molecule behaves in a given environment, such as in a solvent or interacting with a biological target. mdpi.comtitech.ac.jp Key insights from MD simulations include:

Conformational Landscapes: The simulation can explore the different accessible conformations of the molecule, particularly the rotation around the biphenyl (B1667301) linkage and the orientation of the carboxamide group. biorxiv.org This helps in understanding the molecule's flexibility and the relative energies of different conformers.

Stability: By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation time, the stability of the molecule's structure can be assessed. mdpi.comnih.gov A stable complex or conformation will exhibit smaller fluctuations. nih.govfrontiersin.org MD simulations can also be used to evaluate the stability of the molecule at different temperatures. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is a critical step in understanding the three-dimensional structure of this compound and its influence on biological activity. This analysis involves identifying the most stable arrangement of atoms in the molecule, known as the global minimum energy conformation. youtube.com

The process of geometry optimization uses algorithms to locate these minimum energy structures. youtube.com These calculations are essential for obtaining a realistic representation of the molecule's shape, which is fundamental for subsequent studies like molecular docking. youtube.com

Table 1: Computational Methods for Conformational Analysis

| Method | Description | Application to Biphenyl-Carboxamides |

| Molecular Mechanics (MM) | Uses classical physics to model the potential energy of a molecule. It is computationally less expensive and suitable for large systems. | Often used for initial conformational searches and energy minimizations to identify a range of possible low-energy structures. walshmedicalmedia.com |

| Quantum Mechanics (QM) | Based on the principles of quantum theory, providing a more accurate description of electronic structure and energy. | Methods like Density Functional Theory (DFT) are used for more precise energy calculations and to understand electronic effects on conformation. vulcanchem.comacs.org |

| Semi-Empirical Methods | A hybrid of MM and QM, using parameters from experimental data to simplify calculations. | Can be used for a balance of speed and accuracy in conformational analysis. plos.org |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Identification of Putative Binding Sites and Modes of Interaction

Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations, calculating a score to rank the most likely binding modes. dovepress.com For biphenyl carboxamide derivatives, studies have identified putative binding sites in various enzymes and receptors. nih.gov The process involves defining a "docking box" around the predicted active site of the target protein. dovepress.com

The biphenyl core of the molecule often inserts into hydrophobic pockets within the binding site. explorationpub.com The orientation of the two phenyl rings and the position of the carboxamide and fluorine substituents are crucial for achieving a favorable binding mode. The carboxamide group, with its hydrogen bond donor and acceptor capabilities, frequently plays a key role in anchoring the ligand to the protein. nih.govmdpi.com The fluorine atom can also participate in specific interactions, such as halogen bonds or hydrophobic interactions, further stabilizing the ligand-target complex. plos.org

In some cases, multiple binding pockets within a single target have been identified for similar compounds, suggesting that this compound could also exhibit diverse binding modes. nih.gov

Characterization of Key Interacting Residues and Molecular Recognition Motifs

Once a plausible binding mode is identified, the specific interactions between the ligand and the amino acid residues of the protein are analyzed. These interactions are fundamental to molecular recognition and binding affinity. plos.org

Key interactions for biphenyl-carboxamide systems often include:

Hydrogen Bonds: The amide group (-CONH2) is a prime candidate for forming hydrogen bonds with polar residues in the binding site, such as asparagine, glutamine, serine, and threonine. mdpi.com

Hydrophobic Interactions: The phenyl rings of the biphenyl scaffold typically engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine. explorationpub.commdpi.com

Pi-Pi Stacking: The aromatic rings can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Cation-Pi Interactions: The electron-rich pi system of the phenyl rings can interact favorably with positively charged residues such as lysine (B10760008) and arginine. nih.gov

The specific residues involved in these interactions define the molecular recognition motif for the ligand. For example, in studies of related compounds, interactions with specific residues have been shown to be critical for biological activity. dovepress.com Understanding these key interactions is essential for optimizing the ligand's structure to improve its potency and selectivity. plos.org

Table 2: Predicted Interactions from Molecular Docking of Biphenyl-Carboxamide Analogs

| Interaction Type | Potential Interacting Residues | Reference |

| Hydrogen Bonding | Asn220 | mdpi.com |

| Hydrophobic Interactions | His120, Asn220, Lys216, His250 | mdpi.com |

| Pi-Pi Stacking | Phe227, Trp229 | nih.gov |

| Cation-Pi Interaction | Lys223 | nih.gov |

Theoretical Prediction of Chemical Reactivity and Stability

Computational methods can predict the chemical reactivity and stability of this compound. These predictions are based on the electronic structure of the molecule, calculated using quantum chemical methods like DFT. acs.org

Parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to estimate the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap generally suggests lower reactivity and greater stability. acs.org

Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps predict how the molecule will interact with other chemical species and where reactions are likely to occur. acs.org For instance, the negative potential around the carbonyl oxygen and the fluorine atom would indicate these are likely sites for electrophilic attack.

Development and Application of Computational Methods for Biphenyl-Carboxamide Systems

The biphenyl-carboxamide scaffold is present in many biologically active molecules, leading to the development and application of specific computational methods to study these systems. nih.gov These methods are often tailored to address the particular challenges associated with this class of compounds, such as the conformational flexibility of the biphenyl linkage. plos.org

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of biphenyl-carboxamide derivatives with their biological activity. walshmedicalmedia.com These models can then be used to predict the activity of new, unsynthesized compounds.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the binding mode and the flexibility of the interacting components. nih.govresearchgate.net These simulations can reveal conformational changes that occur upon ligand binding and help to refine the understanding of the interaction mechanism. The development of more accurate force fields and more efficient simulation algorithms continues to enhance the predictive power of these computational tools for drug design involving biphenyl-carboxamide systems.

Molecular Mechanism and Structure Activity Relationship Sar Studies of 5 Fluorobiphenyl 2 Carboxamide and Analogues

Enzyme Inhibition Mechanisms and Kinetics

The study of enzyme inhibitors is crucial for understanding enzymatic action and metabolic pathways. Enzyme inhibitors are molecules that can reduce or eliminate the catalytic activity of enzymes, and they are classified as either reversible or irreversible. medcraveonline.com

Competitive Inhibition Mechanisms and Kinematic Parameters

Competitive inhibition occurs when an inhibitor, which often resembles the substrate, competes for the enzyme's active site. medcraveonline.comkhanacademy.org This binding prevents the substrate from accessing the active site. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.orgddugu.ac.in In competitive inhibition, the maximal velocity (Vmax) of the enzyme remains unchanged, while the Michaelis constant (Km) appears to increase, reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor. ddugu.ac.insci-hub.se

The inhibition constant (Ki) is a measure of the inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. nih.gov The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50% at a specific substrate concentration, is related to Ki but can vary with substrate concentration. sci-hub.se For instance, a novel flurbiprofen (B1673479) analogue, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), was identified as a competitive, reversible inhibitor of fatty acid amide hydrolase (FAAH) with a Ki value of 13 nM. tandfonline.com

Table 1: Competitive Inhibition Parameters

| Compound | Target Enzyme | Ki Value | Inhibition Type |

| Flu-AM4 | Fatty Acid Amide Hydrolase (FAAH) | 13 nM | Competitive, Reversible |

| Inhibitor 4 | Glycogen (B147801) Phosphorylase b (rmGPb) | 9.7 µM | Competitive |

| Inhibitor 4 | Human Liver Glycogen Phosphorylase a (hlGPa) | 19.4 µM | Competitive |

Data sourced from multiple studies. tandfonline.commdpi.com

Non-Competitive and Uncompetitive Inhibition Modes

Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site. sigmaaldrich.comaatbio.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. libretexts.org In non-competitive inhibition, the Vmax is lowered, but the Km remains unchanged because the inhibitor does not interfere with the substrate's ability to bind to the enzyme. ddugu.ac.in

Uncompetitive inhibitors also bind to a site other than the active site, but they only bind to the enzyme-substrate (ES) complex. khanacademy.orgaatbio.com This type of inhibition is more common in multi-substrate reactions. aatbio.com The formation of the enzyme-substrate-inhibitor (ESI) complex is catalytically inactive. Uncompetitive inhibition leads to a decrease in both Vmax and Km. khanacademy.orglibretexts.org

Mechanism-Based Enzyme Inactivation

Mechanism-based inhibitors are chemically inert compounds that are transformed into reactive molecules by the target enzyme itself. This process leads to the covalent modification and irreversible inactivation of the enzyme. nih.gov Fluorine substitution is a common strategy in the design of mechanism-based inhibitors as it can confer beneficial properties. nih.gov The characterization of these inhibitors involves determining the maximal rate of inactivation (kinact) and the inhibitor concentration that gives the half-maximal rate of inactivation (KI). nih.gov However, conventional experimental methods for determining these parameters can sometimes introduce significant bias. nih.gov The oxidation of acetylenic groups by cytochrome P450 enzymes is a known pathway for mechanism-based inactivation, which can occur through the formation of reactive ketene (B1206846) intermediates or by adduction to the heme prosthetic group. nih.gov

Molecular Insights into Inhibition of Specific Enzymes (e.g., Succinate (B1194679) Dehydrogenase)

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govmdpi.com It catalyzes the oxidation of succinate to fumarate. nih.gov Carboxamide-based fungicides, which include analogues of 5-fluorobiphenyl-2-carboxamide, act as succinate dehydrogenase inhibitors (SDHIs). nih.govbiorxiv.org These inhibitors block the electron transport chain by binding to the ubiquinone (UQ) binding site of the SDH enzyme. nih.govcabidigitallibrary.org

Bixafen, a pyrazole-carboxamide derivative, is a potent SDHI that inhibits mitochondrial respiration by blocking complex II. biorxiv.orgbiorxiv.org Studies have shown that latest-generation SDHIs may also inhibit mitochondrial respiratory complex III. biorxiv.orgbiorxiv.org The inhibition of SDH disrupts cellular energy production and can have significant biological consequences due to the highly conserved nature of this enzyme across species. mdpi.combiorxiv.org

Ligand Binding Dynamics and Molecular Affinity Investigations

Understanding the interactions between a ligand and its target protein is fundamental to drug design. Computational methods like molecular docking and molecular dynamics (MD) simulations are valuable tools for predicting binding affinities and characterizing these interactions. nih.govacs.org

Characterization of Binding Interactions and Stability in Molecular Complexes

The stability of a protein-ligand complex is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comsigmaaldrich.com The strategic placement of fluorine atoms in a molecule can enhance binding affinity through the formation of hydrogen bonds and other favorable interactions. mdpi.comrsc.org

In a study of glycogen phosphorylase inhibitors, the biphenyl (B1667301) moiety of the inhibitors was found to engage in numerous van der Waals interactions within a hydrophobic pocket of the enzyme. mdpi.com Furthermore, cation-π stacking interactions between the terminal phenyl group and a histidine residue were observed. mdpi.com Molecular docking studies of brequinar, which contains a fluorinated biphenyl unit, and its analogues with the PD-L1 protein revealed that the stability of the drug-protein complex is influenced by these interactions. explorationpub.com The elongated structure of these molecules allows them to fit well within the protein's binding cavity. explorationpub.com The binding free energies of tight macromolecular complexes are not always directly proportional to the size of the interface, suggesting that factors beyond simple surface area contribute to affinity. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Targeted Modulation

The molecular activity of compounds based on the this compound scaffold is dictated by the interplay of its three main components: the biphenyl core, the carboxamide linker, and the fluorine substituent. Structure-Activity Relationship (SAR) studies on related analogues have provided insights into the critical role of each feature.

The Biphenyl Core: The biphenyl moiety serves as a crucial hydrophobic scaffold that orients the molecule within the binding pocket of its target protein. Its conformation (the dihedral angle between the two phenyl rings) is critical. In some N-(biphenyl-2-yl)carboxamides developed as fungicides, this specific arrangement is essential for activity. researchgate.net Similarly, in a series of novel fluoroquinolones designed as human topoisomerase I (hTopoI) inhibitors, the N-1 biphenyl group was found to be a key structural requirement, with modeling suggesting it intercalates between DNA base pairs. nih.gov

The Carboxamide Linker: The carboxamide group (-CONH-) is not merely a spacer; it is a vital interaction hub. It can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), forming key interactions that anchor the ligand in its binding site. For example, in a series of HIV-1 reverse transcriptase inhibitors, the presence of a 2-carboxamide (B11827560) on the biphenyl ring was found to be beneficial for achieving dual inhibition of the enzyme's polymerase and RNase H functions. mdpi.com

The Fluorine Substituent: The position and presence of the fluorine atom significantly impact the compound's properties. The fluorine at the 5-position of the biphenyl ring in this compound influences the molecule's electronic distribution and can enhance binding affinity through favorable interactions. In studies of related biphenyl compounds, the addition of a fluorine atom has been shown to improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov For example, N-1 4'-fluoro biphenyl derivatives were designed to protect a predicted site of metabolism on the biphenyl group. nih.gov

The table below summarizes key SAR findings for analogues containing the biphenyl carboxamide scaffold.

| Compound Class / Modification | Target | Key Structural Feature's Role | Research Finding | Citation |

| N-(biphenyl-2-yl)pyrazine-2-carboxamides | Fungal Succinate Dehydrogenase | Biphenyl group & 4'-substituents | Electron-withdrawing groups at the 4'-position on the biphenyl group were favorable for fungicidal activity. | researchgate.net |

| N1-Biphenyl Fluoroquinolones | Human Topoisomerase I | N-1 biphenyl group | Critical for activity; proposed to intercalate into DNA. | nih.gov |

| N1-Biphenyl Fluoroquinolones | Human Topoisomerase I | C-7 aminomethylpyrrolidine | The terminal amine on this group is critical for inhibitory activity. | nih.gov |

| Biphenyl-thiazole hydrazones | HIV-1 Reverse Transcriptase | 2-Carboxamide on biphenyl ring | Appeared beneficial for dual inhibitory activity (RNase H and RDDP functions). | mdpi.com |

| (2S,4R)-5-(5'-chloro-2'-fluorobiphenyl-4-yl) derivatives | Neprilysin (NEP) | 5'-chloro-2'-fluorobiphenyl moiety | Compounds with this moiety showed potent NEP inhibitory activity. | google.com |

Rational drug design aims to optimize a compound's therapeutic properties by making targeted structural modifications based on a mechanistic understanding of its interaction with biological targets. nih.gov For analogues of this compound, several principles can be applied to enhance molecular activity and selectivity.

One key strategy is the strategic placement of halogen atoms, like fluorine, to improve metabolic stability. researchgate.net Cytochrome P450 enzymes often metabolize drug candidates through oxidation at vulnerable positions. By identifying these metabolically active sites, fluorine atoms can be introduced to block these pathways, thereby increasing the compound's half-life without drastically altering its core pharmacological activity. acs.org This approach was considered in the design of N-1 4'-fluoro biphenyl derivatives to shield the molecule from metabolic degradation. nih.gov

Improving selectivity is another primary goal. This can be achieved by exploiting subtle differences in the shape, electrostatic potential, or flexibility between the intended target and off-target proteins. nih.gov For allosteric modulators, since allosteric sites are less conserved than orthosteric sites, designing ligands that specifically fit the unique topology of the target's allosteric pocket is a powerful strategy for achieving high selectivity. nih.govnih.gov For the biphenyl carboxamide scaffold, modifications can be made to either of the phenyl rings or the carboxamide linker to create or disrupt interactions with off-target proteins. For example, adding bulky groups could create a steric clash with an off-target receptor but not the intended target. nih.gov

Computational modeling plays a significant role in this process. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can predict how structural changes will affect binding affinity and selectivity, guiding the synthesis of more potent and specific compounds. acs.orgacs.org

Key Rational Design Strategies:

Metabolic Blocking: Introducing fluorine at sites susceptible to oxidation to enhance metabolic stability. researchgate.netacs.org

Shape Complementarity: Modifying the biphenyl core or its substituents to fit the unique topology of the target's binding site, enhancing both affinity and selectivity. nih.gov

Charge Optimization: Adjusting the electronic properties of the molecule, for instance through different substitutions on the phenyl rings, to optimize electrostatic interactions with the target protein. nih.gov

Allosteric Targeting: Designing ligands that specifically bind to less-conserved allosteric sites to achieve greater selectivity over protein family members. nih.govnih.gov

Molecular Insights into Biological Pathways and Processes (In Vitro Preclinical Models)

In vitro preclinical models, such as cell-based assays and enzyme inhibition studies, are essential tools for understanding the molecular mechanisms and biological pathways affected by a compound. mdpi.com For analogues of this compound, these models have revealed activity across a range of biological processes, including inflammation, pain, and neurotransmission.

A notable example is the flurbiprofen analogue, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4). In vitro studies demonstrated that this compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net FAAH is the primary enzyme for degrading the endocannabinoid anandamide, while COX-2 is a key enzyme in the inflammatory prostaglandin (B15479496) synthesis pathway. By inhibiting both targets, such compounds can modulate two significant pain and inflammation pathways. nih.gov Further in vitro analysis in neuropathic models showed that treatment reduced the expression of inducible nitric oxide synthase (iNOS), COX-2, and the inflammatory transcription factor NFκB, providing molecular insight into its anti-inflammatory and analgesic effects. researchgate.net

Compounds featuring a fluorinated biphenyl linked to a piperidine (B6355638) carboxamide have also been investigated. Research on similar structures suggests they can act as allosteric modulators of dopamine (B1211576) receptors, indicating a potential role in modulating neurological pathways critical to various central nervous system disorders. The versatility of the fluorobiphenyl carboxamide scaffold is further highlighted by studies on indole-based derivatives, which have shown potential in targeting cancer-related pathways by inhibiting enzymes crucial for tumor growth.

The table below details findings from in vitro models for related compounds.

| Compound Analogue | In Vitro Model | Biological Pathway/Process Investigated | Key Molecular Insight | Citation |

| Flurbiprofen amide (Flu-AM4) | Enzyme inhibition assays (rat brain homogenates) | Endocannabinoid degradation, Prostaglandin synthesis | Dual competitive inhibitor of FAAH and substrate-selective inhibitor of COX-2. | nih.govresearchgate.net |

| Flurbiprofen amide (Flu-AM4) | Neuropathic cell models | Inflammation and pain signaling | Reduced spinal expression of iNOS, COX-2, and NFκB. | researchgate.net |

| Piperidine carboxamide derivatives | Receptor binding assays | Neurotransmission | Potential allosteric modulation of dopamine receptors. | |

| Indole-based carboxamides | Enzyme inhibition assays | Apoptosis / Cancer | Inhibition of enzymes critical for tumor growth and inflammatory responses. |

Investigation of Metabolic Transformation Pathways from a Chemical Perspective

The metabolic fate of biphenyl-containing compounds like this compound is primarily driven by oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The two most common transformations are hydroxylation and, for methoxy-substituted analogues, demethylation. ucd.ienih.gov

Hydroxylation is the addition of a hydroxyl (-OH) group to one of the aromatic rings. This process increases the polarity of the compound, facilitating its excretion. The site of hydroxylation is influenced by the electronic properties of the substituents on the biphenyl core. Electron-donating groups can activate the ring towards oxidation. ucd.ie In vitro metabolic studies using microbial systems like Cunninghamella elegans and Streptomyces griseus, which contain CYP enzymes that mimic mammalian metabolism, have been used to identify the most likely sites of oxidation on biphenyl scaffolds. ucd.ie The presence and position of a fluorine atom are critical; fluorine is a strong electron-withdrawing group, which generally deactivates the ring to which it is attached, directing hydroxylation to the other, non-fluorinated phenyl ring. Furthermore, placing a fluorine atom at a site that is otherwise susceptible to hydroxylation is a common strategy to block metabolism and increase the compound's in vivo half-life. ucd.ie

Demethylation is the removal of a methyl group from a methoxy (B1213986) (-OCH₃) substituent, converting it into a hydroxyl group (-OH). This is also a CYP-mediated oxidative process. Studies on methoxylated polychlorinated biphenyls (MeO-PCBs) have shown that demethylation to form hydroxylated PCBs (OH-PCBs) is a significant metabolic pathway. nih.gov Interestingly, the reverse reaction, methylation of a hydroxyl group (methoxylation), can also occur, establishing an interconversion between the two forms. However, research indicates that the rate of demethylation is substantially higher than that of methylation, suggesting that the formation of hydroxylated metabolites is the favored pathway. nih.gov For a hypothetical methoxy-containing analogue of this compound, one would expect demethylation to be a primary metabolic route, producing a hydroxylated metabolite that can then be further conjugated and excreted.

The chemical mechanisms for these transformations involve the activation of molecular oxygen by the heme iron center of the CYP enzyme, leading to the formation of a highly reactive oxygen species that attacks the aromatic ring (for hydroxylation) or the methyl group of the ether (for demethylation). ucd.ie

Chemical Aspects of Conjugation Reactions